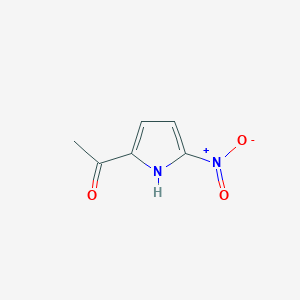

2-Acetyl-5-nitropyrrole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJWPMRFYFJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185905 | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-25-9 | |

| Record name | 1-(5-Nitro-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32116-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-nitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-1H-pyrrol-2-yl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-5-NITROPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66Y4C4WEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Acetyl 5 Nitropyrrole and Its Derivatives

Regioselective Nitration Strategies for Pyrrole (B145914) Scaffolds

The direct nitration of 2-acetylpyrrole (B92022) is a primary route to obtaining 2-acetyl-5-nitropyrrole. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C4 and C5 positions. The regioselectivity of the nitration is highly dependent on the reaction conditions, including the nitrating agent and the solvent system employed.

A common and effective method involves the use of nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products. Another widely used nitrating agent is acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640). This reagent can offer milder reaction conditions and improved regioselectivity for the desired 5-nitro isomer.

Key Nitrating Agents and Conditions for 2-Acetylpyrrole:

| Nitrating Agent | Catalyst/Solvent | Typical Conditions | Outcome |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Low temperature (e.g., 0 °C) | Mixture of 4-nitro and 5-nitro isomers |

| Acetyl Nitrate (CH₃COONO₂) | Acetic Anhydride | Controlled temperature | Predominantly this compound |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert Solvent (e.g., Acetonitrile) | Low temperature | Can provide high selectivity for the 5-position |

The separation of the 4- and 5-nitro isomers can be challenging, often requiring chromatographic techniques. Therefore, the choice of nitrating agent and the precise control of reaction parameters are crucial for maximizing the yield of the desired this compound.

Introduction of Acetyl Groups onto Nitro-Substituted Pyrroles

An alternative synthetic pathway involves the introduction of an acetyl group onto a pre-existing nitropyrrole scaffold. This is typically achieved through a Friedel-Crafts acylation reaction. wikipedia.orgsigmaaldrich.com The starting material for this approach would be 2-nitropyrrole. The nitro group is a strong deactivating group, making the pyrrole ring less reactive towards electrophilic acylation. Consequently, harsher reaction conditions are generally required compared to the acylation of unsubstituted pyrrole.

The reaction involves treating 2-nitropyrrole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.org Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃).

Mechanism of Friedel-Crafts Acylation:

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.

The π-electrons of the nitropyrrole ring attack the acylium ion. The nitro group at C2 directs the incoming acetyl group to the C5 position.

Aromaticity is restored by the loss of a proton, yielding this compound.

A significant challenge in this method is the potential for the Lewis acid to complex with the nitro group, which can further deactivate the ring or lead to undesired side reactions. Therefore, a stoichiometric amount of the Lewis acid catalyst is often necessary. organic-chemistry.org

Multicomponent Reaction Approaches to Polysubstituted Nitropyrrole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like polysubstituted nitropyrroles. rsc.orgbohrium.com These reactions avoid the isolation of intermediates, thereby saving time, reagents, and reducing waste. rsc.org

Utilization of Nitroalkenes in Pyrrole Annulation Reactions

Nitroalkenes are versatile building blocks in heterocyclic synthesis due to their dual functionality as both an alkene and a nitro group. wikipedia.org They are particularly useful in [3+2] annulation reactions for constructing the five-membered pyrrole ring. chim.itresearchgate.net

One of the most prominent methods is the Barton-Zard pyrrole synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene in the presence of a base. wikipedia.org The reaction proceeds through a sequence of steps:

A base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene.

An intramolecular cyclization (5-endo-dig) of the resulting intermediate.

Elimination of the nitro group as nitrous acid.

Tautomerization to form the aromatic pyrrole ring.

This methodology allows for the synthesis of a wide range of substituted pyrroles. By choosing appropriately substituted nitroalkenes and isocyanoacetates, derivatives of this compound can be targeted. For instance, using a nitroalkene that already contains an acetyl group or a precursor group can lead to the desired substitution pattern.

Aldol (B89426) Condensation Methods for Nitropyrrole-Based Chalcones

The acetyl group of this compound provides a reactive handle for further functionalization. One important transformation is the base-catalyzed aldol condensation with aromatic aldehydes to synthesize nitropyrrole-based chalcones. nih.govresearchgate.net Chalcones are α,β-unsaturated ketones that serve as valuable intermediates in the synthesis of various flavonoids and other biologically active compounds.

The reaction, often a Claisen-Schmidt condensation, involves the deprotonation of the α-carbon of the acetyl group in this compound by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. nih.govjetir.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily dehydrates, often under the reaction conditions, to yield the thermodynamically stable chalcone (B49325).

General Protocol for Chalcone Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| This compound | Aromatic Aldehyde | Base (e.g., KOH, NaOH) | Ethanol, Methanol | Nitropyrrole-based Chalcone |

This method is highly versatile, allowing for the synthesis of a library of chalcone derivatives by varying the substituted aromatic aldehyde used in the condensation. nih.gov

Sustainable and Green Chemistry Protocols in Nitropyrrole Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. mdpi.comnih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They are often biodegradable, non-toxic, inexpensive, and non-volatile. bohrium.com

In the context of pyrrole synthesis, DESs can act as both the solvent and the catalyst. For example, the Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, has been successfully performed in a choline chloride/urea DES. bohrium.comresearchgate.net The DES can activate the carbonyl groups through hydrogen bonding, facilitating the condensation and cyclization steps without the need for an additional acid catalyst. bohrium.com The application of DESs to the synthesis of this compound and its derivatives represents a significant step towards more sustainable manufacturing processes for this class of compounds.

Total Synthesis of Complex Natural Products Incorporating the 2-Nitropyrrole Motif

The 2-nitropyrrole moiety, a rare structural feature in natural products, is a key component of several bioactive compounds, including the heronapyrroles and nitropyrrolins. acs.orgrsc.org These molecules have garnered significant interest from the synthetic chemistry community due to their unique structures and promising biological activities, such as antibacterial properties. acs.org The total synthesis of these complex natural products presents considerable challenges, primarily centered on the regioselective construction and subsequent elaboration of the sensitive 2-nitropyrrole core. researchgate.net Overcoming these hurdles has led to the development of advanced and innovative synthetic methodologies.

Strategic Development for Heronapyrroles and Nitropyrrolins

Early synthetic efforts towards natural products like heronapyrrole C were hampered by difficulties in selectively introducing the nitro group onto the pyrrole ring. nih.gov Direct nitration of a pre-formed 3-farnesyl pyrrole, for example, proved to be nonselective and low-yielding, affording the desired 2-nitro product as a minor regioisomer. acs.orgnih.govacs.org This fundamental challenge necessitated a shift in strategy away from late-stage nitration towards a more controlled, building-block approach.

Modern successful syntheses are founded on the principle of regioselective construction of a functionalized 2-nitropyrrole core, which is then elaborated to the final natural product scaffold. acs.orgacs.org This approach provides complete control over the position of the nitro group and allows for the convergent assembly of the target molecule. Key strategic advancements include:

Convergent Assembly: Syntheses have been designed to couple a pre-functionalized 2-nitropyrrole fragment with a complex side-chain. For instance, the total synthesis of (+)-heronapyrrole C involved the coupling of a 2-nitropyrrole-derived aldehyde with a complex sulfone partner via a Julia-Kocienski olefination to construct the key carbon-carbon bond linking the two main fragments. acs.orgacs.org

Control of Regiochemistry: To circumvent the issues of direct nitration, methods were developed to build the 4-substituted-2-nitropyrrole framework directly. One highly effective method utilized a Sonogashira cross-coupling to assemble the 2-nitro-4-alkylpyrrole core, providing the desired isomer with complete regioselectivity. acs.org

Side-Chain Construction: The intricate polyketide side chains, often featuring multiple stereocenters, required sophisticated asymmetric synthesis techniques. Methods such as Sharpless asymmetric epoxidation and dihydroxylation, as well as Shi epoxidation, have been instrumental in installing the required stereochemistry with high control. acs.orgacs.org

A critical element in the strategic development was the choice of a suitable protecting group for the pyrrole nitrogen. The protecting group needed to be robust enough to withstand various reaction conditions during the synthesis but labile enough for removal at the final stage without degrading the sensitive natural product. This is discussed further in the context of N1-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds and have been pivotal in the total synthesis of 2-nitropyrrole-containing natural products. nobelprize.orglibretexts.organu.edu.au These reactions allow for the efficient and selective connection of complex molecular fragments under relatively mild conditions. In the context of heronapyrrole and nitropyrrolin synthesis, several types of palladium-catalyzed couplings have been employed.

A second-generation total synthesis of the heronapyrrole family successfully utilized a Stille sp3-sp2 cross-coupling . acs.orgresearchgate.net This reaction, which couples an organohalide with an organotin compound, was used to install a key olefin in the side chain with complete regiochemical control, overcoming a significant hurdle from previous approaches. acs.orgresearchgate.net Another key application was the use of a Sonogashira cross-coupling to construct the core 2-nitro-4-alkylpyrrole framework. acs.org This reaction couples a terminal alkyne with an aryl or vinyl halide, and in this case, it enabled the direct and highly regioselective formation of the substituted nitropyrrole core, which is shared by both the nitropyrrolin and heronapyrrole families. acs.org

The success of these cross-coupling reactions on the electron-deficient 2-nitropyrrole system was found to be highly dependent on the nature of the protecting group on the pyrrole nitrogen. The presence of electron-rich N-protecting groups, such as benzyloxymethyl (BOM) or benzoyloxymethyl (Boz), was demonstrated to be crucial for enabling a variety of palladium-mediated cross-couplings that had previously been unsuccessful. researchgate.net

Below is a table summarizing common palladium-catalyzed cross-coupling reactions widely used in organic synthesis.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |

| Suzuki Reaction | Organoboron compound + Organohalide | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille Reaction | Organotin compound + Organohalide | C-C | Pd(PPh₃)₄ |

| Sonogashira Reaction | Terminal Alkyne + Organohalide | C-C (sp-sp²) | Pd(PPh₃)₄, CuI (co-catalyst) |

| Heck Reaction | Alkene + Organohalide | C-C | Pd(OAc)₂ |

| Negishi Reaction | Organozinc compound + Organohalide | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine + Organohalide | C-N | Pd₂(dba)₃, various phosphine (B1218219) ligands |

Nucleophilic Substitution Reactions for Pyrrole N1-Functionalization

The functionalization of the pyrrole nitrogen (N1) via nucleophilic substitution is a cornerstone of synthetic strategies targeting 2-nitropyrrole natural products. While the pyrrole nitrogen is generally not strongly nucleophilic, its deprotonation with a suitable base generates a pyrrolide anion that readily reacts with various electrophiles. This N1-functionalization is not merely for protection but plays a critical role in modulating the electronic properties of the pyrrole ring, thereby influencing the success of subsequent chemical transformations. researchgate.net

In the total synthesis of (+)-heronapyrrole C, the choice of the N-protecting group was a decisive factor. acs.orgacs.org Initial attempts using the benzyloxymethyl (BOM) group were effective for carrying out the synthesis, but the final deprotection step to reveal the natural product proved impossible. Extensive screening led to the adoption of the N-benzoyloxymethyl (Boz) group. The introduction of the Boz group is a prime example of a strategic nucleophilic substitution reaction. The pyrrole nitrogen is deprotonated, and the resulting anion attacks the electrophilic carbon of benzoyloxymethyl chloride (Boz-Cl).

The Boz group proved crucial for several reasons:

Electronic Activation: As an electron-rich protecting group, it facilitated challenging palladium-catalyzed cross-coupling reactions on the otherwise electron-deficient 2-nitropyrrole ring system. researchgate.net

Stability: It was stable throughout a multi-step synthesis that included olefination, epoxidation, and other transformations. acs.orgacs.org

Mild Deprotection: Most importantly, the Boz group could be cleaved under very mild conditions at the end of the synthesis to furnish the final natural product, a feat that was not possible with other protecting groups. acs.orgacs.org

Therefore, the strategic N1-functionalization through a nucleophilic substitution reaction to install the Boz group was a key enabling step, highlighting how modification of the pyrrole nitrogen is a critical design element in the total synthesis of complex molecules incorporating the this compound motif and its derivatives.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is characteristically more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the delocalization of the nitrogen atom's lone pair of electrons, which increases the electron density of the ring. pearson.comstudy.com Electrophilic attack typically occurs at the 2-position (α-position), as the resulting carbocation intermediate is better stabilized by resonance. pearson.com

However, in 2-Acetyl-5-nitropyrrole, the presence of two strong electron-withdrawing groups (EWGs), the acetyl group (-COCH₃) and the nitro group (-NO₂), profoundly alters this reactivity. Both groups deactivate the pyrrole ring towards electrophilic attack by reducing its electron density. The nitro group, in particular, is one of the strongest deactivating groups. Consequently, electrophilic substitution on this compound is significantly more difficult compared to unsubstituted pyrrole and requires harsh reaction conditions.

Conversely, the electron-deficient nature of the ring system in this compound makes it susceptible to nucleophilic attack. The strong electron-withdrawing ability of the nitro group activates the scaffold for reactions with nucleophiles. nih.govnih.govmdpi.com This increased reactivity towards nucleophiles is a common feature of aromatic systems bearing potent electron-withdrawing substituents.

Transformations of the Nitro Functional Group: Reduction and Further Nitration Pathways

The nitro group is a versatile functional group that can undergo various transformations, with reduction being the most fundamental. nih.govresearchgate.net The nitro group of nitropyrrole systems can be reduced to an amino group, which can then serve as a precursor for the synthesis of other heterocyclic systems. This transformation is crucial in the synthesis of various biologically active molecules.

Further nitration of nitropyrroles is also possible, though the deactivated ring system presents a challenge. The nitration of 2-nitropyrrole with nitric acid in acetic anhydride (B1165640) at low temperatures yields a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. stackexchange.com Studies have also shown that the reaction of 2-acetylpyrrole (B92022) with nitrite (B80452) can lead to the formation of N-nitro and C-nitro compounds, including 1,3,5-trinitro-2-acetylpyrrole (B1194133), highlighting the potential for multiple nitration pathways under specific conditions. nih.gov The direct nitration of pyrrole itself with harsh reagents like a mixture of nitric and sulfuric acid is often avoided as it can lead to polymerization and the formation of tars. stackexchange.com Milder reagents such as acetyl nitrate (B79036) or nitric acid with trifluoroacetic anhydride are preferred for the controlled nitration of pyrroles and other five-membered heterocycles. stackexchange.comresearchgate.net

Table 1: Products of 2-Nitropyrrole Nitration This table is interactive. Users can sort data by column.

| Starting Material | Nitrating Agent | Products | Ratio | Total Yield | Reference |

|---|

Condensation Reactions with Carbonyl Compounds

The acetyl group in this compound provides a reactive site for condensation reactions. The α-hydrogens on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking carbonyl compounds in reactions such as the aldol (B89426) condensation. These reactions allow for the extension of the carbon chain at the 2-position and the synthesis of more complex molecules. While specific examples for this compound are not abundant in the reviewed literature, this reactivity is a fundamental principle of carbonyl chemistry and is expected to apply.

Molecular Interactions with Biological Macromolecules and Adduct Formation

Nitropyrrole compounds have been shown to interact with biological systems, exhibiting mutagenic and cytotoxic properties. nih.gov These effects suggest interactions with biological macromolecules such as DNA and proteins. nih.govnih.govnih.gov The mechanism often involves metabolic activation. For instance, the nitro group can be reduced in vivo to form highly reactive intermediates like nitroso and hydroxylamino derivatives, which can then form covalent adducts with nucleophilic sites on macromolecules. nih.gov

The formation of DNA adducts by nitroaromatic compounds is a primary mechanism of their carcinogenicity. nih.gov While direct studies on this compound adduct formation are limited, the principle is well-established for similar compounds. For example, N-nitrosopyrrolidine (NPYR), after metabolic activation, generates reactive electrophiles that form multiple DNA adducts, particularly with deoxyguanosine. nih.gov The electron-deficient nature of the this compound ring could also facilitate non-covalent interactions, such as stacking with the bases of DNA or binding to protein pockets. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder) Involving Nitropyrrole Systems

The aromaticity of the pyrrole ring generally makes it a poor diene in Diels-Alder reactions. ucla.edu However, the presence of strong electron-withdrawing groups, such as the nitro group, can significantly alter this reactivity. Electron-deficient nitropyrroles can act as dienophiles in Diels-Alder reactions with electron-rich dienes. nih.govresearchgate.net This [4+2] cycloaddition provides a powerful method for constructing six-membered rings and complex heterocyclic frameworks. wikipedia.orgorganic-chemistry.org For instance, 2- and 3-nitropyrroles have been shown to react with activated dienes to form indoles in modest yields. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the reactivity of nitropyrroles in these reactions, predicting regioselectivity and explaining reaction mechanisms. researchgate.netresearchgate.net Besides [4+2] cycloadditions, nitropyrrole derivatives can also participate in [3+2] dipolar cycloaddition reactions, for instance, with azomethine ylides, to generate other types of heterocyclic structures like nitropyrrolidines. durham.ac.uk

Table 2: Cycloaddition Reactions of Nitropyrroles This table is interactive. Users can sort data by column.

| Reaction Type | Nitropyrrole Role | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Dienophile | Electron-rich diene (e.g., isoprene) | Indoles | researchgate.net |

| Dipolar [3+2] | Dipolarophile | Azomethine ylide | 3-Nitropyrrolidines | durham.ac.uk |

Electronic Effects of Substituents on Reactivity Profiles

The reactivity of the this compound molecule is dominated by the electronic effects of its two substituents. Both the acetyl and nitro groups are electron-withdrawing, significantly influencing the electron distribution within the pyrrole ring. nih.govrsc.org

Inductive Effect: Both the acetyl and nitro groups exert a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of their oxygen atoms.

Resonance Effect: Both groups also exhibit a powerful electron-withdrawing resonance effect (-M or -R). They pull electron density out of the pyrrole ring and delocalize it onto the oxygen atoms. The nitro group is one of the strongest -R groups in organic chemistry.

These combined effects lead to a substantial decrease in the electron density of the pyrrole ring, which has several key consequences:

Deactivation towards Electrophilic Substitution: The ring is much less nucleophilic than unsubstituted pyrrole, making reactions with electrophiles difficult. researchgate.net

Activation towards Nucleophilic Substitution: The electron-poor nature of the ring makes it a target for nucleophiles, a reactivity pattern opposite to that of typical pyrroles. nih.govmdpi.com

Increased Acidity of N-H Proton: The electron withdrawal by the substituents increases the acidity of the proton on the nitrogen atom compared to unsubstituted pyrrole, making it easier to deprotonate.

Advanced Spectroscopic and Structural Characterization of 2 Acetyl 5 Nitropyrrole and Analogues

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. The IR spectrum of 2-Acetyl-5-nitropyrrole is expected to be dominated by characteristic bands from the N-H, C=O (carbonyl), C-N, and NO₂ groups, as well as vibrations from the pyrrole (B145914) ring itself.

The key vibrational frequencies can be predicted by considering the spectra of 2-acetylpyrrole (B92022) and the known absorptions for aromatic nitro compounds. For 2-acetylpyrrole, the N-H stretching vibration appears as a sharp band around 3400 cm⁻¹, while the conjugated carbonyl (C=O) stretch is observed near 1650 cm⁻¹ researchgate.net. The introduction of a strong electron-withdrawing nitro group at the 5-position is expected to influence these frequencies.

Specifically, the key expected IR absorption bands for this compound are:

N-H Stretch: A sharp absorption is anticipated in the region of 3400-3300 cm⁻¹.

C-H (Aromatic) Stretch: Weaker absorptions are expected just above 3100 cm⁻¹.

C=O Stretch: The carbonyl stretch of the acetyl group, conjugated with the pyrrole ring, is predicted to appear in the 1660-1640 cm⁻¹ range.

NO₂ Asymmetric and Symmetric Stretches: These are the most indicative bands for the nitro group. Two very strong absorptions are expected: the asymmetric stretch around 1540-1520 cm⁻¹ and the symmetric stretch near 1350-1330 cm⁻¹.

Pyrrole Ring Vibrations: Multiple bands corresponding to C=C and C-N stretching within the ring are expected in the 1600-1400 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Pyrrole N-H | 3400 - 3300 | Medium-Sharp |

| C-H Stretch | Aromatic (Pyrrole Ring) | ~3120 | Weak |

| C-H Stretch | Aliphatic (Acetyl CH₃) | 2980 - 2870 | Weak |

| C=O Stretch | Acetyl Carbonyl | 1660 - 1640 | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1540 - 1520 | Very Strong |

| C=C/C-N Stretch | Pyrrole Ring | 1500 - 1400 | Medium-Variable |

| NO₂ Symmetric Stretch | Nitro Group | 1350 - 1330 | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: one for the N-H proton, two for the aromatic protons on the pyrrole ring, and one for the methyl protons of the acetyl group. The chemical shifts of the pyrrole ring protons are significantly influenced by the electronic effects of the substituents. In the parent 2-acetylpyrrole, the ring protons appear at approximately δ 6.2, 6.9, and 7.0 ppm nih.gov. The introduction of the strongly electron-withdrawing NO₂ group at the 5-position will deshield the adjacent ring protons (H-3 and H-4), causing them to shift significantly downfield. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary with solvent and concentration. The methyl protons should appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around δ 180-190 ppm. The carbons of the pyrrole ring will be significantly affected by the substituents. The carbon atom attached to the nitro group (C5) will be strongly deshielded, as will the carbon attached to the acetyl group (C2).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Signal 1 | N-H | 9.0 - 12.0 | Broad Singlet | - |

| Signal 2 | H-3 or H-4 | 7.2 - 7.6 | Doublet | ~4 Hz |

| Signal 3 | H-4 or H-3 | 7.0 - 7.4 | Doublet | ~4 Hz |

| Signal 4 | -COCH₃ | 2.4 - 2.6 | Singlet | - |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| Signal 1 | -C =O | 185 - 190 | ||

| Signal 2 | C5 (-C -NO₂) | 145 - 155 | ||

| Signal 3 | C2 (-C -Ac) | 135 - 140 | ||

| Signal 4 | C3 or C4 | 115 - 125 | ||

| Signal 5 | C4 or C3 | 110 - 120 | ||

| Signal 6 | -COC H₃ | 25 - 30 |

Predicted values are relative to TMS and assume a common NMR solvent like CDCl₃ or DMSO-d₆.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₆H₆N₂O₃), the exact molecular weight is 154.12 g/mol nih.govusbio.net.

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺˙) is expected at m/z = 154. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for nitroaromatic and keto-aromatic compounds involve the loss of small, stable molecules or radicals.

Expected fragmentation pathways include:

Loss of a methyl radical: Cleavage of the acetyl methyl group would result in a prominent fragment ion at m/z 139 ([M-15]⁺).

Loss of an acetyl radical: Cleavage of the entire acetyl group would yield a fragment at m/z 111 ([M-43]⁺).

Loss of nitro group components: Aromatic nitro compounds commonly lose NO (30 Da) or NO₂ (46 Da). This would lead to fragments at m/z 124 ([M-30]⁺) and m/z 108 ([M-46]⁺).

Loss of ketene (B1206846): Rearrangement and loss of ketene (CH₂=C=O, 42 Da) is another possibility, though may be less favored.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 154 | [C₆H₆N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₅H₃N₂O₃]⁺ | CH₃˙ |

| 124 | [C₆H₆NO₂]⁺˙ | NO |

| 111 | [C₄H₃N₂O]⁺ | CH₃CO˙ |

| 108 | [C₆H₆NO]⁺ | NO₂ |

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction on a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported, analysis of related compounds allows for a detailed prediction.

Studies on other nitropyrrole derivatives have shown that the pyrrole ring and the attached nitro group are typically coplanar to maximize resonance stabilization hud.ac.uk. It is highly probable that the acetyl group would also be nearly coplanar with the ring. The crystal packing would likely be dominated by intermolecular hydrogen bonds. A strong N-H···O hydrogen bond could form between the pyrrole N-H of one molecule and an oxygen atom of either the nitro group or the carbonyl group of a neighboring molecule, likely leading to the formation of dimers or extended chains in the crystal lattice nih.gov.

Integration of Spectroscopic Data with Computational Calculations for Conformational Preferences

Modern structural analysis often combines experimental spectroscopic data with high-level computational chemistry calculations, such as Density Functional Theory (DFT). This integrated approach provides a deeper understanding of molecular properties, including conformational preferences that may not be obvious from experimental data alone nih.gov.

For this compound, the primary conformational flexibility lies in the rotation about the single bond connecting the acetyl group to the pyrrole ring. This rotation gives rise to two main planar conformers: one where the carbonyl oxygen is syn to the pyrrole nitrogen (N,O-cis) and one where it is anti (N,O-trans).

Computational methods can be employed to:

Calculate the relative energies of the syn and anti conformers to predict which is more stable.

Simulate the IR spectrum by calculating vibrational frequencies for the stable conformer(s). These calculated frequencies can be compared with experimental data to confirm assignments.

Predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental values aids in the definitive assignment of signals and confirms the proposed structure.

Model the molecule's electronic properties, such as the distribution of electron density and the dipole moment, which are influenced by the interplay between the electron-donating and electron-withdrawing substituents.

This synergistic approach, combining prediction, experimental verification, and computational modeling, is essential for the complete and unambiguous characterization of this compound and its analogues.

Theoretical and Computational Chemistry in 2 Acetyl 5 Nitropyrrole Research

Density Functional Theory (DFT) for Electronic Structure and Conformational Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Acetyl-5-nitropyrrole, DFT calculations are crucial for understanding the influence of the electron-withdrawing acetyl and nitro groups on the aromatic pyrrole (B145914) ring. These substituents significantly modulate the electron density distribution, which in turn dictates the molecule's reactivity and intermolecular interactions.

The nitro group, a strong electron-withdrawing group, substantially impacts the π-electron system of the pyrrole ring through both resonance and inductive effects. This alteration of the electronic landscape is a key determinant of the molecule's chemical behavior. DFT studies on substituted pyrroles have shown that such substitutions can influence the aromaticity and stability of the ring system.

Conformational analysis of this compound is also a critical area of study using DFT. The rotation around the single bond connecting the acetyl group to the pyrrole ring gives rise to different conformers. For 2-acylpyrroles, two stable rotameric forms, the syn and anti-conformers, are often predicted. The relative energies of these conformers can be calculated with high accuracy using DFT, revealing the most stable three-dimensional arrangement of the molecule. The family of 2-acylpyrroles possesses both a proton donor (N-H) and a proton acceptor (C=O) group, which can favor the formation of hydrogen-bonded dimers, stabilizing certain conformations. researchgate.net

Table 1: Representative Conformational Energy Data for a 2-Acylpyrrole Derivative (Note: This table is illustrative and based on typical findings for related 2-acylpyrroles, not specific experimental or computational data for this compound.)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| syn | 0.00 | 2.5 |

| anti | 2.50 | 4.1 |

Quantum Chemical Calculations for Geometrical Parameters and Vibrational Frequencies

Quantum chemical calculations, particularly those employing DFT methods, are instrumental in determining the optimized geometrical parameters of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data from techniques like X-ray crystallography, should it be available. Theoretical studies on related substituted pyrroles have demonstrated the reliability of these methods in structural prediction. nih.govnih.gov

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. The theoretical spectra can be used to assign the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structure and bonding. For instance, the characteristic stretching frequencies of the C=O, N-O, and N-H bonds are sensitive to the electronic environment and conformation of the molecule. Theoretical studies on similar molecules, such as 2-acetyl-5-methylfuran, have shown excellent conformity between experimental and computed vibrational wavenumbers. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Nitro-acetyl Aromatic Compound (Note: This table is illustrative and based on typical findings for related compounds, not specific experimental or computational data for this compound.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Pyrrole N-H | ~3450 |

| C-H Stretch | Aromatic C-H | ~3100 |

| C=O Stretch | Acetyl C=O | ~1680 |

| N-O Asymmetric Stretch | Nitro NO₂ | ~1550 |

| N-O Symmetric Stretch | Nitro NO₂ | ~1350 |

Prediction of Reaction Pathways, Selectivity, and Mechanistic Details

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby predicting the most likely reaction pathways. The strong electron-withdrawing nature of the nitro and acetyl groups deactivates the pyrrole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Theoretical models can be used to study the regioselectivity of reactions, predicting which positions on the pyrrole ring are most susceptible to attack. For instance, in reactions with nucleophiles, computational studies can help determine whether substitution occurs at a position occupied by a hydrogen atom or another group. Studies on nitroaromatic compounds have utilized theoretical parameters like aromaticity and electrophilicity indices to understand the factors controlling reaction direction and rate. mdpi.com

The synthesis of related 2-aryl-5-pyrrolecarboxylic acid methyl esters has been modeled to optimize reaction conditions, showcasing the predictive power of computational methods in synthetic chemistry.

Molecular Modeling and Docking Studies for Biological Activity Prediction

Molecular modeling and docking are powerful computational tools for predicting the potential biological activity of molecules like this compound. These methods are particularly useful in drug discovery for identifying potential protein targets and predicting the binding affinity and mode of interaction of a ligand with a receptor.

Given that many pyrrole-containing compounds exhibit antibacterial activity, molecular docking studies could be employed to investigate the interaction of this compound with various bacterial protein targets. researchgate.net Essential enzymes in bacterial metabolic pathways, such as DNA gyrase or dihydrofolate reductase, are common targets for such in silico screening. fabad.org.tr Docking simulations can predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the protein.

While specific docking studies on this compound are not widely reported, the principles of these studies are well-established. The results from such computational analyses can guide the synthesis of more potent analogues and help in understanding the structure-activity relationships of this class of compounds. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is another crucial aspect of computational modeling that helps in assessing the drug-likeness of a compound. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Hypothetical Pyrrole Derivative against a Bacterial Target (Note: This table is illustrative and based on typical findings for related compounds, not specific experimental or computational data for this compound.)

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Staphylococcus aureus DNA Gyrase (e.g., 2XCT) | -7.5 | Asp81, Gly85, Ser121 |

| Escherichia coli Dihydrofolate Reductase (e.g., 1RX2) | -6.8 | Ile14, Phe31, Ser49 |

Mechanistic Insights into Biological Activities of 2 Acetyl 5 Nitropyrrole and Nitropyrrole Derivatives

Antimicrobial Potentials

Pyrrole-containing compounds are recognized for a wide range of biological activities, including antimicrobial properties. The introduction of a nitro group can further modulate this activity.

Derivatives of nitropyrrole have been studied for their antibacterial effects. Research has demonstrated that certain nitropyrroles possess activity against a range of bacteria. The mechanism of action for nitroheterocyclic compounds often involves the reductive activation of the nitro group by microbial nitroreductases into cytotoxic reactive species. These intermediates can then induce damage to microbial DNA, proteins, and other cellular components, leading to cell death. The antibacterial spectrum and potency can be influenced by the specific substitution pattern on the pyrrole (B145914) ring.

While direct studies on the antiamoebic activity of 2-acetyl-5-nitropyrrole are not prominent in the literature, the broader classes of pyrrole derivatives and nitroheterocyclic compounds have shown promise as antiprotozoal agents. For instance, various nitro-containing compounds are the basis for drugs used to treat infections caused by protozoa such as Trypanosoma cruzi and Entamoeba histolytica. mdpi.comnih.gov The mechanism in these organisms is also believed to involve the bioreduction of the nitro group to generate radical species that are toxic to the parasite. Given that the pyrrole nucleus is a scaffold in many biologically active molecules, and the nitro group is a key feature of many antiprotozoal drugs, it is plausible that nitropyrrole derivatives could exhibit antiamoebic properties.

The following table presents data on the antiprotozoal activity of some nitroheterocyclic compounds, illustrating the potential of this class of molecules.

Table 2: Examples of Antiprotozoal Activity of Nitroheterocyclic Compounds

| Compound Class | Target Organism | Observed Effect |

|---|---|---|

| Benznidazole | Trypanosoma cruzi | Standard treatment for Chagas disease |

| Metronidazole | Entamoeba histolytica, Giardia lamblia | Standard treatment for amoebiasis and giardiasis |

| 2-Nitropyrrole Derivatives | Trypanosoma cruzi | Investigated for anti-trypanosomal activity mdpi.com |

Antiviral Properties of Pyrrole and Indole (B1671886) Derivatives

The pyrrole ring and its benzo-fused counterpart, indole, are considered "privileged structures" in medicinal chemistry due to their presence in a vast number of pharmacologically active compounds. Numerous derivatives incorporating these scaffolds have been synthesized and evaluated for their antiviral activity against a wide array of viruses.

Pyrrole and indole derivatives have been reported to inhibit various stages of the viral life cycle. Their mechanisms of action can include:

Inhibition of viral entry: Preventing the virus from entering the host cell.

Inhibition of viral enzymes: Targeting key viral enzymes such as reverse transcriptase, protease, and integrase, which are essential for viral replication. For example, some pyrrole derivatives have been investigated as inhibitors of the HIV-1 integrase.

Disruption of viral replication and transcription: Interfering with the synthesis of viral nucleic acids.

The broad antiviral potential of these heterocyclic systems has made them attractive starting points for the development of new antiviral drugs. nih.gov

Anticancer and Antitumor Activities

The therapeutic potential of nitropyrrole-containing compounds in oncology has been an area of active investigation. These molecules, including derivatives of this compound, have demonstrated notable effects on cancer cell viability and proliferation. The introduction of a nitro group onto the pyrrole ring can significantly influence the electronic and steric properties of the molecule, often enhancing its biological activity. This section explores the mechanistic insights into the anticancer and antitumor properties of this class of compounds, focusing on their impact on cancer cell lines and the structural features that govern their efficacy.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available research, the broader class of nitropyrrole derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, synthetic nitro-pyrrolomycins have been evaluated for their antitumor effects. mdpi.com These compounds have demonstrated inhibitory activity against both colon (HCT116) and breast (MCF 7) cancer cell lines. mdpi.com The presence of the nitro group on the pyrrole nucleus is a key feature contributing to their cytotoxic effects. mdpi.com

Furthermore, related N-nitropyrrole compounds, such as 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (B1194133) (TNAP), which are derived from the reaction of 2-acetylpyrrole (B92022) with nitrite (B80452), have been shown to be markedly cytotoxic to mouse C3H10T1/2 cells. nih.gov This suggests that the nitrosation of acetylpyrrole derivatives can lead to compounds with significant biological activity, including cytotoxicity against mammalian cell lines. nih.gov

The anticancer potential of pyrrole derivatives is not limited to nitropyrroles. A wide range of pyrrole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. mdpi.comnih.gov For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. merckmillipore.com These findings underscore the importance of the pyrrole scaffold as a pharmacophore in the design of novel anticancer agents. bohrium.comnih.gov The diverse biological activities of these derivatives highlight the potential for developing targeted cancer therapies by modifying the substituents on the pyrrole ring. mdpi.com

Interactive Table: Cytotoxicity of Nitropyrrole and Related Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

| Nitro-pyrrolomycins | HCT116 (Colon) | Antitumoral activity | mdpi.com |

| Nitro-pyrrolomycins | MCF 7 (Breast) | Antitumoral activity | mdpi.com |

| 1-nitro-2-acetyl-pyrrole (NAP) | C3H10T1/2 (Mouse) | Markedly cytotoxic | nih.gov |

| 1,3,5-trinitro-2-acetylpyrrole (TNAP) | C3H10T1/2 (Mouse) | Markedly cytotoxic | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | A549 (Lung) | Cytotoxic activity | merckmillipore.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 (Prostate) | Potent cytotoxic activity | merckmillipore.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | SW480 (Colon) | Cytotoxic activity | merckmillipore.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | Strong cytotoxic activity | merckmillipore.com |

Structure-Activity Relationship (SAR) Studies of Hybrid Molecules (e.g., Chalcone-Naphthoquinone)

For pyrrole derivatives in general, the nature and position of substituents on the pyrrole ring significantly influence their anticancer activity. nih.gov Modifications can affect the compound's ability to interact with biological targets, its solubility, and its metabolic stability. For instance, in a series of pyrrolidine (B122466) derivatives, diverse substitution patterns led to a remarkable ability to regulate various targets and exhibit excellent anti-proliferative activities. nih.gov

The concept of creating hybrid molecules extends to other heterocyclic systems as well. For example, the SAR of benzofuran (B130515) derivatives has been reviewed to elucidate the structural requirements for potent and selective anticancer activity. mdpi.com These studies often reveal that specific substitutions, such as the addition of phenol (B47542) or chlorine groups, can increase the number of binding interactions with the target protein, resulting in improved anticancer activity. mdpi.com Similarly, the introduction of a nitro group can significantly boost activity. mdpi.com

Although direct SAR data for chalcone-naphthoquinone hybrids with a nitropyrrole core is lacking, the general principles derived from the study of other pyrrole-based hybrids and anticancer agents suggest that the electronic and steric properties of the nitropyrrole unit, combined with the established anticancer properties of the chalcone (B49325) and naphthoquinone scaffolds, could lead to potent new drug candidates. Further research in this area would be valuable to delineate the specific structural requirements for optimal activity.

Biosynthetic Pathways of Nitropyrrole-Containing Natural Products

Nature has devised intricate biosynthetic pathways to produce a diverse array of secondary metabolites, including nitropyrrole-containing natural products. A prominent example is the antibiotic pyrrolnitrin (B93353), a phenylpyrrole derivative with a nitro group, which has been the subject of detailed biosynthetic studies. wikipedia.orgresearchgate.netasm.org The biosynthesis of pyrrolnitrin in bacteria such as Pseudomonas fluorescens provides a model for understanding how the nitropyrrole moiety is constructed. asm.orgnih.govnih.gov

The biosynthesis of pyrrolnitrin begins with the amino acid L-tryptophan. nih.govnih.gov A cluster of four genes, designated prnA, prnB, prnC, and prnD, organized in a single operon, orchestrates the entire pathway. wikipedia.orgasm.orgnih.govnih.gov Each gene encodes an enzyme that catalyzes a specific step in the conversion of tryptophan to pyrrolnitrin. nih.govnih.gov

The key steps in the biosynthetic pathway are as follows:

Chlorination of L-tryptophan: The enzyme encoded by the prnA gene, a flavin-dependent halogenase, catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. nih.govnih.gov

Ring Rearrangement and Decarboxylation: The prnB gene product then acts on 7-chloro-L-tryptophan, catalyzing a complex rearrangement of the indole ring to form the pyrrole ring of monodechloroaminopyrrolnitrin. This step also involves decarboxylation. nih.govnih.gov

Second Chlorination: The enzyme from the prnC gene, another halogenase, chlorinates monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin. nih.govnih.gov

Oxidation to the Nitro Group: Finally, the prnD gene product, a flavin-dependent monooxygenase, catalyzes the oxidation of the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin. nih.govnih.gov

This well-characterized pathway highlights the enzymatic machinery that nature employs to introduce a nitro group onto a pyrrole ring, a key structural feature for the biological activity of these compounds. rsc.org The biosynthesis of other nitropyrrole-containing natural products, though less studied, may follow similar enzymatic logic, starting from common amino acid precursors. nih.gov Understanding these biosynthetic pathways not only provides fundamental knowledge of microbial secondary metabolism but also offers opportunities for synthetic biology approaches to produce novel nitropyrrole derivatives with potentially enhanced therapeutic properties.

Applications in Advanced Chemical Synthesis and Drug Discovery

Role as a Versatile Synthetic Intermediate in Organic Synthesis

2-Acetyl-5-nitropyrrole is a valuable intermediate in organic synthesis due to its functional groups that can undergo a variety of chemical transformations. The pyrrole (B145914) ring is a privileged five-membered nitrogen-containing heterocycle found in numerous natural products and therapeutic agents researchgate.net. The attached nitro group is a crucial functional group in synthesis; it can be easily introduced and subsequently reduced to an amine, paving the way for a wide array of further reactions researchgate.net. This versatility allows chemists to use this compound as a starting material for the synthesis of other pyrroles and indoles, which have been explored as potential antiviral agents chemicalbook.com. The presence of both the acetyl and nitro groups allows for sequential or selective reactions, enabling the construction of complex molecular architectures.

Construction of Complex Heterocyclic Systems

The structure of this compound is foundational for building more elaborate heterocyclic systems, particularly those found in nature. The 2-nitropyrrole motif is a rare feature present in a family of antibiotic natural products known as the heronapyrroles researchgate.netresearchgate.net. Advanced synthetic strategies have been developed to incorporate this motif into larger molecular frameworks. For instance, palladium-mediated cross-coupling reactions, such as the Stille and Sonogashira couplings, have been successfully employed with 2-nitropyrrole fragments to construct key chemical bonds with high regiochemical control researchgate.netresearchgate.net. These methods demonstrate how the relatively simple 2-nitropyrrole core can be elaborated into complex, bioactive natural products, overcoming challenges related to selective pyrrole nitration and bond formation researchgate.net.

Development of Novel C-Deoxyribonucleosides for Artificial Nucleoside Pairs

A specific and advanced application of this compound is in the field of bioorganic chemistry, particularly in the synthesis of artificial genetic components. The compound is utilized in the synthesis of a novel C-deoxyribonucleoside. chemicalbook.com This synthetic nucleoside is designed with the potential to function as one half of an artificial nucleoside pair, contributing to the expansion of the genetic alphabet and the development of new biotechnological tools.

Utilization in the Synthesis of Pyrrole-Based Chalcone (B49325) Scaffolds for Bioactive Compounds

The acetyl group of this compound is a key handle for synthesizing chalcones, a class of compounds with a wide range of biological activities. Through a base-catalyzed Claisen-Schmidt condensation, an acetyl-pyrrole derivative can react with various aldehydes to form pyrrole-based chalcones nih.govnih.gov. While studies have explicitly detailed this reaction using the related compound 2-acetyl-1-methylpyrrole, the principle applies to acetyl-pyrrole precursors in general nih.govnih.gov. These resulting chalcone scaffolds, which incorporate the pyrrole ring, have been investigated for their potential as potent antimicrobial and anticancer agents nih.govnih.gov. The synthesis of these molecules highlights the utility of the acetylpyrrole core in generating libraries of bioactive compounds for drug discovery.

Contribution to Medicinal Chemistry and Pharmaceutical Development

The pyrrole nucleus is a well-established pharmacophore in drug discovery, and derivatives of this compound are instrumental in developing new therapeutic agents. nih.gov The inherent bioactivity of the pyrrole ring, combined with the synthetic versatility of its derivatives, makes it a focal point of medicinal chemistry research.

The chemical reactivity of this compound allows for its incorporation into a variety of drug-like small molecules. As mentioned, it can serve as a precursor for potential antiviral agents chemicalbook.com. Furthermore, the synthesis of pyrrole-based chalcones leads to compounds with demonstrated antimicrobial and cytotoxic effects against pathogenic bacteria, Candida species, and various cancer cell lines, including human lung adenocarcinoma and hepatocellular carcinoma cells nih.govnih.govndl.gov.in. These findings underscore the role of acetyl-pyrrole derivatives in the generation of new leads for anti-infective and antineoplastic drugs.

The nitropyrrole motif, while rare, is a significant feature in certain classes of bioactive compounds, such as the heronapyrrole family of antibiotics researchgate.netresearchgate.net. The pyrrole ring itself is considered a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a broad spectrum of pharmacological activities researchgate.netresearchgate.net. The nitro group's strong electron-withdrawing properties can significantly influence a molecule's biological activity and pharmacokinetic properties. Its ability to be chemically transformed, for example, into an amino group, provides a pathway to create a diverse range of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates researchgate.net. The study and synthesis of molecules containing the 2-nitropyrrole core are essential for accessing novel therapeutic agents.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32116-25-9 | chemicalbook.comlookchem.comnih.govusbio.net |

| Molecular Formula | C6H6N2O3 | chemicalbook.comnih.govusbio.net |

| Molecular Weight | 154.12 g/mol | nih.govusbio.net |

| IUPAC Name | 1-(5-nitro-1H-pyrrol-2-yl)ethanone | nih.gov |

| Appearance | White powder | lookchem.com |

| Melting Point | 156 °C | chemicalbook.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-1-methylpyrrole |

| Heronapyrroles |

| Nitropyrrolins |

| Indoles |

Strategies for Enhancing Bioactivity through Heterocyclic Diversification

The compound this compound serves as a valuable starting scaffold in medicinal chemistry due to its distinct electronic and structural features. The pyrrole ring is a privileged heterocycle found in numerous biologically active compounds, and the presence of both an electron-withdrawing nitro group and a reactive acetyl moiety provides opportunities for extensive molecular modification. nih.govmdpi.com A key strategy for modulating and enhancing the biological potential of this scaffold is through heterocyclic diversification. This approach involves the strategic attachment of other heterocyclic rings to the core this compound structure to create novel analogues with improved pharmacological profiles. nih.gov

The fundamental principle behind this strategy is that the introduction of additional heterocyclic moieties can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. nih.gov Appending new rings can introduce new pharmacophores, alter lipophilicity, improve metabolic stability, and create additional points of interaction—such as hydrogen bonding or pi-stacking—with target enzymes or receptors. rsc.org Discoveries in pyrrole chemistry have shown that adding heterocyclic moieties to a pyrrole scaffold can lead to synergistic effects and increased bioactivity. nih.gov

Rationale for Appending Specific Heterocycles

The choice of which heterocycle to append is guided by the desired therapeutic outcome and an understanding of structure-activity relationships (SAR). nih.gov Different rings can confer distinct properties that may enhance a specific type of bioactivity. For instance, nitrogen-containing heterocycles like pyridine (B92270) or imidazole (B134444) can act as hydrogen bond acceptors or bases, while sulfur-containing rings like thiophene (B33073) or thiazole (B1198619) can modulate electronic properties and offer unique binding interactions.

| Heterocyclic Moiety | Key Structural Features | Potential Contribution to Enhanced Bioactivity |

| Thiazole | Contains sulfur and nitrogen; aromatic | Can participate in hydrogen bonding and metal chelation; known to be present in numerous antimicrobial and anticancer agents. |

| Pyridine | Nitrogen-containing aromatic ring | Acts as a hydrogen bond acceptor; can improve solubility and modulate the electronic character of the parent molecule. |

| Triazole | Three nitrogen atoms in a five-membered ring | Can form multiple hydrogen bonds and coordinate with metal ions in enzymes; metabolically stable. |

| Oxadiazole | Contains nitrogen and oxygen; bioisostere for ester/amide groups | Can improve pharmacokinetic properties by replacing metabolically labile groups; acts as a hydrogen bond acceptor. |

| Furan | Oxygen-containing five-membered aromatic ring | Can alter lipophilicity and serve as a scaffold for further functionalization. |

Synthetic Approaches for Diversification

Several positions on the this compound molecule serve as potential points for chemical modification to introduce new heterocyclic systems.

N-Alkylation of the Pyrrole Ring: The nitrogen atom of the pyrrole ring is a primary site for substitution. It can be alkylated with various haloalkyl-substituted heterocycles, allowing for the introduction of a diverse range of rings through a flexible linker. This is a common and effective method for creating libraries of analogues for biological screening.

Condensation Reactions at the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl group is acidic, making it amenable to various condensation reactions. For example, a Claisen-Schmidt condensation with a heterocyclic aldehyde can yield a pyrrolyl-chalcone derivative. Chalcones are a well-known class of bioactive compounds, and this strategy effectively merges the pyrrole scaffold with a heterocyclic pharmacophore.

Functionalization of the Pyrrole Ring: While synthetically more complex, direct functionalization at the C-3 or C-4 positions of the pyrrole ring through electrophilic substitution or metal-catalyzed cross-coupling reactions could provide another avenue for attaching heterocyclic substituents.

The systematic application of these diversification strategies allows medicinal chemists to explore a vast chemical space around the this compound core. By generating and screening focused libraries of these novel derivatives, it is possible to identify compounds with significantly enhanced potency, selectivity, and drug-like properties for a wide range of therapeutic targets.

| Diversification Point | Synthetic Strategy | Example Appended Heterocycle | Potential Therapeutic Target |

| Pyrrole N-1 Position | N-Alkylation with a halo-heterocycle | 4-(chloromethyl)pyridine | Kinase Inhibition |

| Acetyl Group (C-2) | Claisen-Schmidt Condensation | Thiophene-2-carboxaldehyde | Antimicrobial / Antifungal |

| Pyrrole N-1 Position | Michael Addition | 2-vinyl-1,3,4-thiadiazole | Anti-inflammatory |

| Acetyl Group (C-2) | Gewald Reaction Precursor | (Starting material for aminothiophene synthesis) | Anticancer |

Emerging Research Areas and Future Perspectives for 2 Acetyl 5 Nitropyrrole

Potential Applications in Materials Science

The exploration of pyrrole-based compounds in materials science is well-established, with polypyrrole being one of the most studied conductive polymers. tdl.orgnih.govaarhat.commdpi.com The specific substitution pattern of 2-Acetyl-5-nitropyrrole offers intriguing possibilities for the development of novel organic materials with tailored properties.

Pyrrole (B145914) and its derivatives are recognized for their potential in organic electronics, including applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The electron-rich nature of the pyrrole ring is advantageous for creating hole-transporting (p-type) semiconductors. tdl.org However, this high electron density can also render simple pyrroles prone to oxidation, affecting their stability. tdl.orgresearchgate.net

The functionalization of the pyrrole ring is a key strategy to modulate its electronic properties and enhance stability. Introducing electron-withdrawing groups, such as the nitro (–NO₂) and acetyl (–COCH₃) groups present in this compound, can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This modification is expected to increase the material's resistance to oxidative degradation. Furthermore, the tuning of these energy levels is critical for designing materials with specific band gaps, which is essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netjmaterenvironsci.com While direct research on polymers of this compound is nascent, the principles established for other substituted pyrroles suggest its potential as a building block for stable, functional organic semiconductors.

Beyond conductive polymers, the structure of this compound lends itself to the creation of other functional materials. The presence of the nitro group, a known electrophilic site, and the acetyl group, which can participate in condensation reactions, provides handles for further chemical modification. These functional groups could be used to anchor the molecule to surfaces, incorporate it into larger supramolecular structures, or develop chemosensors. For instance, the significant dipole moment and potential for charge-transfer interactions, conferred by the donor-acceptor nature of the substituted pyrrole ring, could be exploited in the design of nonlinear optical (NLO) materials or materials for data storage.

Integration into Oligonucleotide Primers and Peptide-Nucleic Acids

In the realm of biotechnology, nitropyrrole derivatives have been investigated for their utility as "universal bases" in nucleic acid chemistry. A universal base is an analogue that can pair with any of the four standard DNA bases (Adenine, Guanine, Cytosine, Thymine) without significantly destabilizing the duplex.

Research has shown that 3-nitropyrrole (B1211435), an isomer of the core ring in the subject compound, can function effectively as a universal base. biosyn.comglenresearch.com Duplexes containing 3-nitropyrrole are stabilized primarily by base stacking interactions rather than specific hydrogen bonding, allowing it to act as a placeholder for any of the natural bases. glenresearch.com This property is highly valuable in applications like PCR and DNA sequencing where the target sequence may be ambiguous or degenerate. glenresearch.com

While this compound has not been directly tested as a universal base, it has been utilized as a precursor in the synthesis of novel C-deoxyribonucleosides. This demonstrates its compatibility with the chemistry required for incorporation into nucleic acid structures. The electronic modifications from the acetyl and nitro groups could potentially influence stacking interactions and duplex stability in unique ways compared to 3-nitropyrrole.

Furthermore, nitropyrrole analogues have been successfully incorporated into Peptide Nucleic Acids (PNAs). nih.govacs.orgnih.gov PNAs are synthetic DNA mimics with a neutral peptide-like backbone, which results in stronger and more specific binding to DNA and RNA. nih.gov Studies have demonstrated that PNA-DNA duplexes containing 3-nitropyrrole are significantly more stable than the corresponding DNA-DNA duplexes. nih.gov This suggests a promising future for nitropyrrole-containing PNAs in diagnostics and antisense therapies, a field where this compound derivatives could foreseeably be explored.

| Nitropyrrole Application | Key Research Finding | Potential Role for this compound |

|---|---|---|

| Universal Base in DNA Primers | 3-Nitropyrrole pairs indiscriminately with natural bases, stabilizing duplexes via stacking interactions. glenresearch.com | Could act as a universal base with potentially altered stacking properties due to acetyl/nitro groups. |

| Component of Peptide Nucleic Acids (PNA) | PNA-DNA duplexes with 3-nitropyrrole show significantly higher thermal stability than DNA-DNA duplexes. nih.gov | Derivatives could be integrated into PNAs to enhance binding affinity and specificity for therapeutic or diagnostic use. |

| Synthesis of Novel Nucleosides | This compound is a known precursor for synthesizing novel C-deoxyribonucleosides. | Serves as a confirmed building block for creating modified nucleic acid components. |

Future Directions in Pharmacological Research and Development

The search for new antimicrobial agents is a critical area of pharmacological research, and pyrrole-containing compounds have shown considerable promise. The nitropyrrole motif, in particular, is found in a class of natural product antibiotics known as pyrrolomycins, indicating its inherent biological activity. researchgate.net

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibiotics. Research into various synthetic pyrrole derivatives has revealed potent activity against clinically relevant pathogens, including resistant strains. For example, certain N-arylpyrrole derivatives have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, outperforming standard antibiotics like levofloxacin (B1675101) in some cases. tandfonline.com Similarly, synthetic nitro-pyrrolomycins have shown improved bactericidal action against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens compared to their natural counterparts. researchgate.net

While specific antimicrobial data for this compound is not yet widely published, its structural similarity to these active compounds makes it a compelling candidate for investigation. Future research will likely focus on screening it against a panel of MDR bacteria to determine its efficacy and spectrum of activity.

A key strategy in modern drug development is the synthesis of analogues of a lead compound to optimize activity and improve selectivity. The this compound scaffold is ripe for such exploration. Studies on related compounds have already demonstrated the impact of structural modifications. For instance, N-methylation of certain 4-nitropyrrole-based compounds enhanced their potency against MRSA. bohrium.com A recent study detailed the synthesis of ten 1-substituted 2-nitropyrrole derivatives and evaluated them for anti-trypanosomal activity, highlighting the potential of this class of compounds beyond antibacterial applications. mdpi.com

Future work will likely involve the synthesis and biological evaluation of a library of this compound derivatives. Modifications could include:

Alteration of the acetyl group: Reduction to an alcohol or conversion to an oxime to modulate polarity and hydrogen bonding capacity.

Derivatization at the N1 position of the pyrrole ring: Introduction of various alkyl or aryl substituents to explore structure-activity relationships, a strategy that has proven effective for other bioactive pyrroles. mdpi.com

Reduction of the nitro group: Conversion to an amino group, providing a new site for functionalization and potentially altering the mechanism of action.

These efforts aim to produce derivatives with enhanced potency against specific microbial targets and reduced cytotoxicity towards mammalian cells, paving the way for new therapeutic agents.

| Compound Class | Target Organism | Reported Activity (MIC) |

|---|---|---|

| N-Arylpyrrole Derivative (Vc) | MRSA | 4 µg/mL tandfonline.com |

| N-Arylpyrrole Derivative (Vc) | E. coli | 4 µg/mL tandfonline.com |

| N-Arylpyrrole Derivative (Vc) | K. pneumoniae | 8 µg/mL tandfonline.com |

| N-methylated 4-nitropyrrole derivative | MRSA | 0.78-1.56 µg/mL bohrium.com |

| Streptopyrrole B | S. aureus | ~0.7 µM mdpi.com |

| Pyrrolyl Benzamide Derivative | S. aureus | 3.12-12.5 µg/mL mdpi.com |

Advancements in Sustainable Synthesis and Environmental Impact Reduction

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. For the synthesis of this compound, this involves exploring alternative reagents, catalysts, and reaction conditions to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. Research in this area is geared towards aligning the production of this important chemical intermediate with the principles of green chemistry.

Traditional nitration methods for aromatic and heterocyclic compounds often rely on the use of a mixture of nitric acid and sulfuric acid. This process, while effective, generates significant amounts of acidic waste, posing environmental challenges related to disposal and treatment. Consequently, modern research is actively seeking cleaner and more sustainable alternatives for the nitration of precursors like 2-acetylpyrrole (B92022).

One of the most promising areas of advancement is the use of solid acid catalysts. These materials can replace corrosive and hazardous liquid acids, offering several environmental and economic benefits. Solid acids are generally non-corrosive, can be easily separated from the reaction mixture, and are often reusable, which significantly reduces waste.